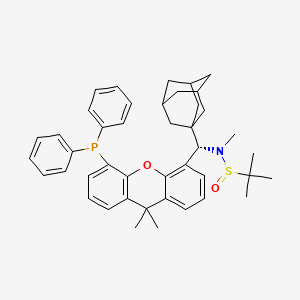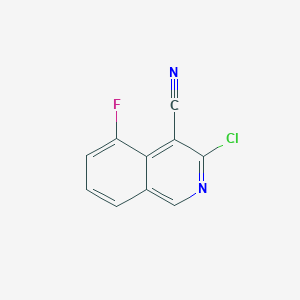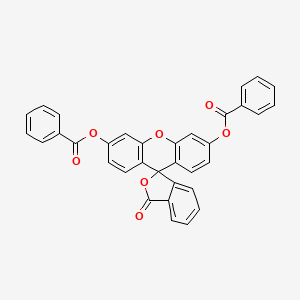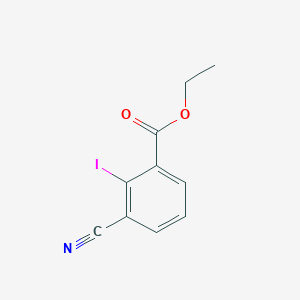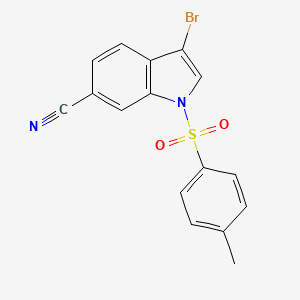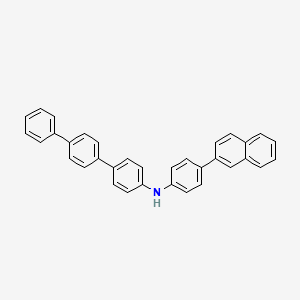
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common method is the coupling reaction between 4-naphthalen-2-ylphenylamine and 4-bromobiphenyl under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-naphthalen-2-ylphenyl)-4-(4-biphenyl)aniline
- N-(4-naphthalen-2-ylphenyl)-4-(4-tolyl)aniline
- N-(4-naphthalen-2-ylphenyl)-4-(4-phenoxyphenyl)aniline
Uniqueness
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its specific combination of aromatic rings and amine group, which imparts distinct electronic and steric properties
属性
分子式 |
C34H25N |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H |
InChI 键 |
BDSQTDRTBINNGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
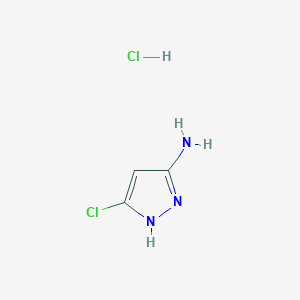
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
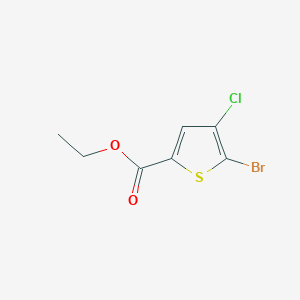
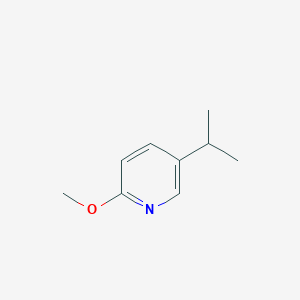
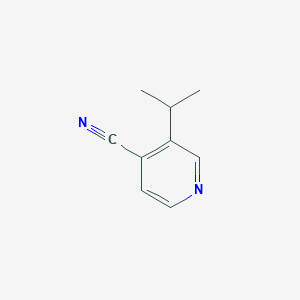
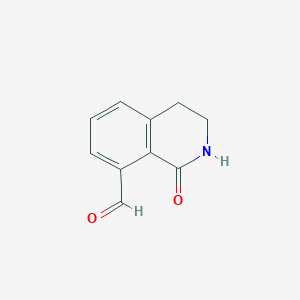
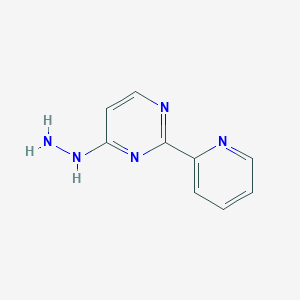
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
